1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine
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Overview
Description
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, with additional methyl and thio substituents
Preparation Methods
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and 3-(methylthio)piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 3-(methylthio)piperidine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines.
Scientific Research Applications
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological membranes and receptors.
Comparison with Similar Compounds
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylthio)piperidine can be compared with other sulfonyl piperidines, such as:
1-((4-Methylphenyl)sulfonyl)piperidine: Lacks the thioether group, which may result in different chemical reactivity and biological activity.
1-((3,4-Dimethylphenyl)sulfonyl)-4-methylpiperidine: Contains a methyl group on the piperidine ring, which can influence its steric properties and interactions with molecular targets.
1-((3,4-Dimethylphenyl)sulfonyl)-3-(ethylthio)piperidine: Has an ethylthio group instead of a methylthio group, affecting its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfanylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-11-6-7-14(9-12(11)2)19(16,17)15-8-4-5-13(10-15)18-3/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMIYGHLGCXRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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